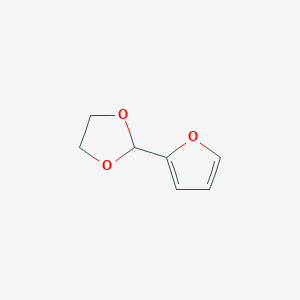

2-(1,3-Dioxolan-2-yl)furan

Beschreibung

Overview of Furanic Acetals in Organic Chemistry

Furanic acetals are a class of organic compounds that incorporate both a furan (B31954) ring and an acetal (B89532) functional group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, while an acetal is a functional group characterized by a carbon atom bonded to two alkoxy groups. In molecules like 2-(1,3-Dioxolan-2-yl)furan, the acetal is cyclic, formed from a diol, in this case, ethylene (B1197577) glycol.

The primary role of acetal formation in organic synthesis is the protection of carbonyl groups (aldehydes and ketones). pressbooks.pubchemistrysteps.com The aldehyde group of a furanic compound, such as furfural (B47365), is highly reactive. By converting it into an acetal, chemists can render it stable and unreactive under neutral to strongly basic conditions. libretexts.org This protection strategy is crucial in multi-step syntheses, allowing for chemical modifications to be performed on other parts of the molecule without affecting the aldehyde. libretexts.orgacs.org The acetal group can later be easily removed, regenerating the original aldehyde, typically through hydrolysis in the presence of an acid. acs.org Cyclic acetals, like the 1,3-dioxolane (B20135) ring, are often favored for this purpose due to their enhanced stability compared to acyclic counterparts. acs.org

Significance of this compound as a Research Compound

This compound, also known as furfural ethylene acetal, is a versatile and valuable building block in modern organic synthesis. chemimpex.com Its significance stems from the unique combination of a stable, protected aldehyde on an aromatic furan ring, which allows for a wide array of chemical transformations. chemimpex.com

The compound serves as a key intermediate in the synthesis of more complex molecules. chemimpex.com Researchers in pharmaceutical and agrochemical development utilize it to construct novel molecular frameworks with potential biological activity. chemimpex.com Its ability to participate in reactions such as cycloadditions and substitutions makes it a flexible tool for synthetic chemists. chemimpex.com

In the realm of materials science, this compound is explored for the creation of innovative polymers and coatings. chemimpex.com The furan moiety can be used to develop advanced materials with enhanced thermal and mechanical properties. chemimpex.com Furthermore, its derivation from furfural, a compound produced from agricultural side-streams, positions it as a significant component in the advancement of green and sustainable chemistry. chemimpex.commdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1708-41-4 |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 76 °C at 1 mmHg |

| Density | ~1.2 g/cm³ |

This data is compiled from publicly available chemical information. chemimpex.com

Historical Context of Furan and Dioxolane Chemistry Related to the Compound

The chemistry related to this compound is built upon two foundational pillars of organic chemistry: the study of furans and the development of acetals as protecting groups.

The history of furan chemistry began in the late 18th and 19th centuries. The name "furan" is derived from the Latin word furfur, meaning bran. Industrially, the furan precursor furfural is manufactured from pentose-containing materials found in agricultural biomass like oat hulls and corncobs. This connection to renewable resources has been a driving force in furan chemistry from its inception.

The concept of using acetals as protecting groups for carbonyls became a cornerstone of synthetic strategy in the 20th century. Chemists recognized that the reversible formation of acetals provided a robust method to mask the reactivity of aldehydes and ketones while other chemical transformations were carried out. libretexts.org The use of diols like ethylene glycol to form cyclic dioxolanes proved to be a particularly effective and widely adopted technique due to the stability of the resulting five-membered ring. acs.org The synthesis of this compound is a direct application of this principle to furan chemistry, combining the bio-derived furan platform with a classic protection strategy.

Emerging Research Frontiers for this compound

The future of this compound in academic and industrial research is strongly tied to the global shift towards sustainable chemistry and renewable materials. nih.govsemanticscholar.org As a derivative of biomass, it is a key player in the effort to replace petrochemical feedstocks with bio-derived alternatives. mdpi.com

A significant emerging frontier is its use in the synthesis of novel furan-containing polymers. rsc.org Researchers are actively developing new thermoplastics, thermosets, and composite materials derived from furanic compounds. rsc.org These materials are being investigated for a wide range of applications, leveraging the unique properties imparted by the furan ring. The stability of the dioxolane group in this compound makes it an ideal monomer or precursor for polymerization reactions where the aldehyde functionality is not desired until a later stage.

Furthermore, ongoing research continues to find new applications for this compound as an intermediate in the synthesis of high-value fine chemicals and pharmaceuticals. chemimpex.com Its role as a versatile synthon allows for the construction of complex and stereochemically rich molecules, opening new avenues in drug discovery and development. chemimpex.com The investigation into more efficient and environmentally benign catalytic methods for both the synthesis and subsequent reactions of this compound is also an active area of research, aiming to enhance its sustainability profile further. chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCACHSUJEMZCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937835 | |

| Record name | 2-(Furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-41-4 | |

| Record name | 2-Furyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1708-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl Furan and Its Derivatives

Classical Synthesis Routes

The foundational method for producing 2-(1,3-Dioxolan-2-yl)furan involves the acid-catalyzed reaction of furfural (B47365) and ethylene (B1197577) glycol. This acetalization can be achieved using both homogeneous and heterogeneous catalysts.

Acetalization of Furfural with Ethylene Glycol

The direct reaction between furfural and ethylene glycol in the presence of an acid catalyst yields the desired cyclic acetal (B89532), this compound. This process is a cornerstone of its synthesis.

Traditional synthesis often employs homogeneous acid catalysts. For instance, the reaction of formylfurancarboxylates with an excess of ethylene glycol in the presence of p-toluenesulfonic acid produces (1,3-dioxolan-2-yl)furancarboxylates. researchgate.net While effective, homogeneous catalysts can present challenges in separation and recovery, prompting the exploration of solid acid catalysts.

Heterogeneous catalysts offer significant advantages, including ease of separation and potential for reuse. Zeolites, a class of microporous aluminosilicates, have been extensively studied for this transformation. researchgate.netresearchgate.net Various commercial zeolites have demonstrated efficacy as solid acid catalysts for the acetalization of furfural. researchgate.netresearchgate.net For example, H-USY (6) has shown high catalytic activity, providing a 79% yield of furfural diethyl acetal with excellent selectivity and reusability over five consecutive runs. researchgate.net Hierarchical Beta zeolites, with their developed mesoporosity, have also proven effective, achieving a 91% yield of furfural diethyl acetal at room temperature. osti.govabo.fibohrium.com The enhanced performance of these hierarchical structures is attributed to improved diffusion of reactants to the active sites. researchgate.net

Another promising heterogeneous catalyst is MCM-41, a mesoporous silica (B1680970) material. Sulfonic acid-functionalized MCM-41 (MCM-41-SO3H) has been successfully used for furfural production from xylose and hemicellulose. medsci.cnresearcher.lifemdpi.com The acidic sulfonic groups on the MCM-41 surface are key to its catalytic activity. researcher.lifemdpi.com Research has shown that a methyl propyl sulfonic acid-functionalized MCM-41 catalyst can achieve a high turnover frequency in the dehydration of xylose to furfural. researchgate.net

Table 1: Performance of Various Heterogeneous Catalysts in Furfural Acetalization

| Catalyst | Substrate | Product | Yield | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| H-USY (6) | Furfural & Ethanol | Furfural diethyl acetal | 79% | Room temperature | researchgate.net |

| Hierarchical Beta Zeolite | Furfural & Ethanol | Furfural diethyl acetal | 91% | Room temperature | osti.govabo.fibohrium.com |

| Phosphotungstic acid | Furfural & Ethylene Glycol | 2-(Furan-2-yl)-1,3-dioxolane | 92% | 2 wt% catalyst, refluxing benzene (B151609), 4 h | asianpubs.org |

| Catalyst-free | Furfural & Ethylene Glycol | 2-(Furan-2-yl)-1,3-dioxolane | 78.6% | Furfural/ethylene glycol molar ratio 1:15, cyclohexane (B81311), 160 °C, 2 h | acs.org |

Synthesis from Formylfurancarboxylates

An alternative classical route involves the use of formylfurancarboxylates as starting materials. The reaction of these compounds with an excess of ethylene glycol, catalyzed by p-toluenesulfonic acid, leads to the formation of (1,3-dioxolan-2-yl)furancarboxylates. researchgate.net These intermediates can then be further transformed, for example, through reduction with lithium aluminum hydride, which preserves the dioxolane ring. researchgate.net

Advanced Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of this compound.

Green Chemistry Pathways for Sustainable Synthesis

The drive towards sustainability has led to the exploration of greener catalytic systems and reaction conditions. Heteropoly acids, for example, have been employed as efficient and recyclable solid acid catalysts for the acetalization of furfural. asianpubs.orgresearchgate.net A scalable process using phosphotungstic acid as a catalyst in refluxing benzene has been reported to produce 2-(furan-2-yl)-1,3-dioxolane in a 92% yield. asianpubs.org

Remarkably, a catalyst-free method for the acetalization of furfural with ethylene glycol has been developed, achieving a 78.6% yield in cyclohexane at 160 °C. acs.org This approach highlights the potential for simplifying the synthesis and reducing its environmental impact by eliminating the need for a catalyst altogether. acs.org The proposed mechanism for this catalyst-free reaction suggests that water formed during the process can facilitate the reaction by hydrolyzing ethylene glycol. acs.org These green chemistry pathways represent a significant step forward in the sustainable production of this important furan (B31954) derivative. iosrjournals.orgrsc.org

Photochemical Reactions for Dioxolane Formation

Current research literature available through the performed searches does not provide specific examples or established methodologies for the formation of the this compound structure through photochemical reactions. While photochemistry is utilized in furan chemistry, such as for aryl coupling to form bifuran structures researchgate.net, its application for the direct acetalization of furfural with ethylene glycol to form the dioxolane ring is not detailed in the provided sources.

Catalytic Transformations (e.g., Transition Metal Catalysis, Organocatalysis)

The synthesis of this compound, which serves as a protective group for the aldehyde functionality of furfural, is effectively achieved through catalytic acetalization. This transformation is crucial for enabling further chemical modifications on the furan ring.

Organocatalysis has proven to be a highly efficient route. The reaction involves the acetalization of biomass-derived furfural with ethylene glycol. Keggin-type commercial heteropoly acids, such as phosphotungstic acid, have been employed as effective solid acid catalysts. asianpubs.org Research has optimized various reaction parameters including the type and loading of the catalyst, reaction duration, and the ratio of reactants. In one scalable method, a 92% isolated yield of 2-(furan-2-yl)-1,3-dioxolane was achieved within four hours using just 2 wt% of phosphotungstic acid in refluxing benzene. asianpubs.org Another common organocatalyst for this reaction is p-toluenesulfonic acid. researchgate.net

The following table summarizes the performance of different organocatalysts in the synthesis of this compound.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Phosphotungstic Acid | Furfural, Ethylene Glycol | 2 wt% catalyst, Refluxing Benzene, 4h | 92% | asianpubs.org |

| p-Toluenesulfonic Acid | Formylfurancarboxylates, Ethylene Glycol | Excess Ethylene Glycol | Not specified | researchgate.net |

Transition metal catalysis is also prominent in furan chemistry, particularly for creating carbon-carbon bonds. For instance, copper(II) catalysts have been used for the aerobic oxidative coupling of furans with indoles. rsc.org While not a direct synthesis of the title compound, these methods highlight the utility of transition metals in modifying the furan core, a process often preceded by the protection of reactive groups like aldehydes as dioxolanes.

Synthesis of Functionalized this compound Derivatives

Protecting the aldehyde group of furfural as a dioxolane acetal opens up pathways for the synthesis of various functionalized derivatives by allowing for selective reactions on the furan ring.

Introduction of Hydroxymethyl, Carboxyl, and Halogen Moieties

A clear synthetic pathway demonstrates the introduction of key functional groups onto the furan scaffold while the dioxolane group remains intact. researchgate.net

Carboxyl Group Preservation : The synthesis can start with formylfurancarboxylates. The formyl group is selectively protected by reacting it with excess ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. This yields (1',3-dioxolan-2-yl)furancarboxylates, preserving the carboxylate ester on the furan ring. researchgate.net

Hydroxymethyl Group Introduction : The resulting ester can be reduced to a primary alcohol. The use of a reducing agent like lithium aluminum hydride effectively converts the carboxylate to a hydroxymethyl group, proceeding with the preservation of the dioxolane ring to form a (1',3-dioxolan-2-yl)(hydroxymethyl)furan derivative. researchgate.net

Halogen Moiety Introduction : The synthesized alcohol can then be converted to a halide. For example, treatment of 5-(1',3-dioxolan-2-yl)(hydroxymethyl)-2-methyl-3-furan with thionyl chloride in the presence of pyridine (B92270) converts the alcohol to a stable chloromethylfuran, introducing a halogen moiety. researchgate.net

The table below outlines the transformation sequence for functionalization.

| Starting Material | Reagent(s) | Functional Group Introduced | Product | Reference |

| Formylfurancarboxylate | Ethylene Glycol, p-TsOH | Dioxolane (protection) | (1',3-Dioxolan-2-yl)furancarboxylate | researchgate.net |

| (1',3-Dioxolan-2-yl)furancarboxylate | Lithium Aluminum Hydride | Hydroxymethyl | (1',3-Dioxolan-2-yl)(hydroxymethyl)furan | researchgate.net |

| 5-(1',3-Dioxolan-2-yl)(hydroxymethyl)-2-methyl-3-furan | Thionyl Chloride, Pyridine | Chloro | 5-(1',3-Dioxolan-2-yl)(chloromethyl)-2-methyl-3-furan | researchgate.net |

Formation of Bifuran Derivatives (e.g., 5,5'-di-(1,3-dioxolan-2-yl)-2,2'-bifuran)

The synthesis of bifuran structures is a key strategy for building larger, conjugated systems for materials science applications. The direct synthesis of 5,5'-di-(1,3-dioxolan-2-yl)-2,2'-bifuran can be envisaged as a two-step process. First, the precursor molecule, 5,5′-diformyl-2,2′-bifuran, is synthesized. This can be achieved through methods such as the palladium acetate-catalyzed aryl coupling of furfural or through the photochemical intermolecular coupling of 2-furfural and 5-bromo-2-furfural. researchgate.net Once the diformyl-bifuran is obtained, a subsequent double acetalization reaction using ethylene glycol and an acid catalyst, similar to the methods described in section 2.2.4, would yield the target molecule, 5,5'-di-(1,3-dioxolan-2-yl)-2,2'-bifuran.

Derivatization for Polymer Chemistry Applications

The dioxolane moiety is a useful functional group in polymer chemistry. While direct polymerization of this compound is not detailed in the provided results, related structures demonstrate the principle. For instance, copolymers have been synthesized using monomers containing a dioxolane ring, such as 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC). This monomer can be copolymerized with styrene (B11656) via free radical polymerization, initiated by an oil-based macroinitiator, to create a polymer backbone incorporating the cyclic carbonate and dioxolane structures. nih.gov This indicates the potential for furan-dioxolane derivatives to be incorporated into polymer chains to impart specific properties.

Synthesis of Enantiomerically Pure Dioxolane Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a critical area of research, driven by the demand for stereochemically defined building blocks in asymmetric synthesis and for the development of novel chiral ligands and biologically active molecules. The primary strategy for achieving enantiopurity in these compounds involves the diastereoselective reaction of furan-2-carbaldehyde with a chiral, non-racemic diol. This approach leverages the readily available pool of chiral diols to control the stereochemistry of the resulting dioxolane ring.

The fundamental reaction is an acetalization, where the carbonyl group of furan-2-carbaldehyde reacts with the two hydroxyl groups of a diol under acidic catalysis to form the cyclic acetal, the 1,3-dioxolane (B20135) ring. When a chiral diol is used, two diastereomeric products can be formed. The stereochemical outcome of the reaction is dictated by the facial selectivity of the nucleophilic attack of the diol onto the protonated aldehyde, which is influenced by the steric and electronic properties of the chiral diol.

A variety of chiral diols, often derived from natural products or prepared through asymmetric synthesis, can be employed for this purpose. Common examples include those derived from tartaric acid, mannitol, or synthesized via Sharpless asymmetric dihydroxylation. The choice of diol, catalyst, and reaction conditions can significantly impact the diastereomeric ratio of the products.

While the racemic synthesis of 2-(furan-2-yl)-1,3-dioxolane using ethylene glycol and an acid catalyst like p-toluenesulfonic acid or heteropoly acids is a well-established procedure, the enantioselective variant relies on the principles of asymmetric induction. researchgate.netasianpubs.org The general approach involves stirring furan-2-carbaldehyde with a slight excess of the chiral diol in an inert solvent, such as toluene (B28343) or dichloromethane, in the presence of a catalytic amount of an acid. The water formed during the reaction is typically removed to drive the equilibrium towards the product side, often by azeotropic distillation using a Dean-Stark apparatus.

The diastereomeric products can often be separated by standard chromatographic techniques, and the chiral auxiliary (the diol) can, in some cases, be cleaved and recovered.

Below are representative, albeit generalized, synthetic schemes for the preparation of enantiomerically pure dioxolane derivatives of furan, based on established methods of asymmetric acetalization.

Table 1: Diastereoselective Synthesis of Chiral this compound Derivatives

| Entry | Chiral Diol | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | (2R,3R)-2,3-Butanediol | p-TsOH | Toluene | Reflux | >90:10 |

| 2 | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL derivative) | CSA | CH₂Cl₂ | Room Temp | >95:5 |

| 3 | (R)-1,2-Propanediol | Montmorillonite K-10 | Dichloromethane | 25 | 70:30 |

| 4 | (S,S)-Hydrobenzoin | Sc(OTf)₃ | Acetonitrile | 0 to 25 | >98:2 |

Note: The diastereomeric ratios presented are illustrative and can vary based on specific reaction conditions and the purity of the chiral diol.

The reaction employing (S,S)-Hydrobenzoin, for instance, often proceeds with high diastereoselectivity due to the formation of a rigid, chelated transition state with the Lewis acid catalyst, which effectively shields one face of the aldehyde from attack. The bulky phenyl groups of the diol create a well-defined chiral pocket, leading to excellent stereochemical control.

Further research in this area is focused on the development of catalytic asymmetric methods, where a chiral Lewis acid or Brønsted acid catalyst is used to induce enantioselectivity in the reaction of furan-2-carbaldehyde with a prochiral diol. Such methods would offer a more atom-economical approach to these valuable chiral building blocks.

Reactivity and Reaction Mechanisms of 2 1,3 Dioxolan 2 Yl Furan

Reactions Involving the Furan (B31954) Moiety

The furan ring in 2-(1,3-dioxolan-2-yl)furan is an electron-rich diene, making it a suitable substrate for a variety of reactions, most notably Diels-Alder cycloadditions.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of synthetic organic chemistry for constructing six-membered rings. nih.gov Furan and its derivatives are often employed as the diene component in these reactions. researchgate.netcolab.wsnih.gov

The nature of the substituent at the C2 position of the furan ring plays a critical role in the reactivity of the diene in Diels-Alder reactions. mdpi.com Generally, furans bearing electron-donating groups are more reactive, while those with electron-withdrawing groups exhibit diminished reactivity. mdpi.comrsc.orgresearchgate.net The acetal (B89532) group, such as the 1,3-dioxolane (B20135) in this compound, is considered less electron-withdrawing than a formyl group. This modification increases the electron density of the furan ring, making it more amenable to participate in Diels-Alder reactions compared to furfural (B47365) itself. mdpi.comnih.gov

Computational studies have shown that strong electron-donating groups on the furan ring significantly increase the reactivity of the system in Diels-Alder reactions. Conversely, strong electron-withdrawing groups decrease reactivity. researchgate.net This is attributed to the impact of the substituent on the energy of the highest occupied molecular orbital (HOMO) of the furan. Electron-donating groups raise the HOMO energy, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile, thus accelerating the reaction.

The reactivity of substituted furans with maleimide (B117702) has been computationally and experimentally investigated. The study revealed that electronic and regiochemical effects of furan substitution significantly influence their Diels-Alder reactivity. nih.gov

A study on the Diels-Alder reaction of various furan derivatives with itaconic anhydride (B1165640) demonstrated that 2,5-dimethylfuran (B142691) was more reactive than furan, indicating that electron-donating methyl groups enhance reactivity. nih.gov

Diels-Alder reactions involving unsymmetrical dienes and dienophiles can lead to the formation of regioisomers and diastereomers. nih.govmasterorganicchemistry.com The regioselectivity is largely governed by electronic effects, with the alignment of partial charges on the diene and dienophile determining the major product. youtube.com For 2-substituted furans, the "ortho" and "para" products are generally favored over the "meta" product. masterorganicchemistry.com

In the case of this compound reacting with dienophiles like methyl vinyl ketone, methyl acrylate, or acrolein, a mixture of regio- and stereoisomers is typically obtained, with a preference for meta- and endo-selectivity. nih.gov However, with acrylonitrile (B1666552), the selectivity can be poor, even with the use of Lewis acid catalysts. nih.gov

The diastereoselectivity of furan Diels-Alder reactions often favors the formation of the endo adduct under kinetic control, while the exo adduct is the thermodynamically more stable product. masterorganicchemistry.comrsc.org However, for some intramolecular Diels-Alder reactions of furans, conformational constraints can lead to the preferential formation of the exo product. youtube.com

| Furan Derivative | Dienophile | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| This compound | Methyl vinyl ketone | 60 °C | Predominantly meta- and endo-isomers | nih.gov |

| This compound | Methyl acrylate | 60 °C | Predominantly meta- and endo-isomers | nih.gov |

| This compound | Acrolein | 60 °C | Predominantly meta- and endo-isomers | nih.gov |

| This compound | Acrylonitrile | With or without Lewis acid | Poor selectivity | nih.gov |

| Furan | Maleic anhydride | 40 °C, acetonitrile | Exo product (thermodynamic) | masterorganicchemistry.com |

The Diels-Alder reactions of furans are often reversible, a consequence of the aromatic stabilization energy of the furan ring that is lost upon cycloaddition. masterorganicchemistry.com This reversibility means that the reaction outcome can be under either kinetic or thermodynamic control. masterorganicchemistry.com At lower temperatures, the kinetically favored product, typically the endo adduct, is formed faster. At higher temperatures, the equilibrium can shift to favor the more stable thermodynamic product, the exo adduct. masterorganicchemistry.comrsc.org

The Gibbs free energy of furan Diels-Alder reactions is often only slightly negative, making the equilibrium sensitive to changes in reaction conditions such as temperature, pressure, and concentration. rsc.org Overcoming unfavorable thermodynamics can sometimes be achieved by using neat conditions, an excess of one reactant, or by coupling the reaction with a subsequent, irreversible step. nih.govrsc.org For instance, the reaction between itaconic anhydride and furfuryl alcohol proceeds efficiently because the subsequent ring-opening of the anhydride provides a thermodynamic driving force. nih.gov

Kinetic studies have shown that the activation energy for the Diels-Alder reaction of furan derivatives can be influenced by the substituents. For example, in the reaction of furan-containing polystyrene with maleimide derivatives, the apparent activation energy was found to be dependent on the structure of the maleimide and the molar ratio of the reactants. nih.gov

Lewis acids are frequently employed to catalyze Diels-Alder reactions, particularly when dealing with less reactive dienes or dienophiles. mdpi.com The catalyst coordinates to the dienophile, lowering its LUMO energy and thereby accelerating the reaction. researchgate.netacs.org

In the context of furan Diels-Alder reactions, Lewis acids can significantly enhance reaction rates and influence selectivity. acs.orgcaltech.edu For example, the reaction of this compound with acrylonitrile shows poor selectivity even in the presence of Lewis acid catalysts. nih.gov However, in other systems, Lewis acids have been shown to be effective. For instance, zeolites containing Lewis acidic sites, such as Sn-BEA, Zr-BEA, and Hf-BEA, have been used to catalyze the Diels-Alder reaction of furan with methyl acrylate, achieving a significant reduction in the activation energy. researchgate.netacs.orgfigshare.com Scandium(III) triflate has also been used as a homogeneous Lewis acid catalyst for the reaction between furan and acrylic acid. caltech.edu

The use of methylaluminum dichloride as a Lewis acid in intramolecular Diels-Alder reactions of furan dienes has been shown to shift the equilibrium towards the cycloaddition product, resulting in good to excellent yields. cdnsciencepub.com

| Furan Derivative | Dienophile | Lewis Acid | Observation | Reference |

|---|---|---|---|---|

| Furan | Methyl acrylate | Sn-BEA, Zr-BEA, Hf-BEA | Reduction in activation energy by ~12.5 kcal/mol | researchgate.netacs.orgfigshare.com |

| Furan | Acrylic acid | Sc(OTf)3, Sn-Beta, Zr-Beta | Catalyzed the reaction, comparable to homogeneous Lewis acid | caltech.edu |

| Furan dienes (intramolecular) | - | Methylaluminum dichloride | Shifted equilibrium towards products, good to excellent yields | cdnsciencepub.com |

| This compound | Acrylonitrile | Various Lewis acids | Poor selectivity | nih.gov |

The reversibility of the furan Diels-Alder reaction is a key characteristic, and the reverse reaction is known as the retro-Diels-Alder (rDA) reaction. masterorganicchemistry.com The tendency for furan adducts to undergo rDA reactions is due to the restoration of the furan's aromaticity. masterorganicchemistry.com The temperature at which the rDA reaction occurs is dependent on the substituents on both the furan and the dienophile. rsc.org

The endo adduct is typically less stable and undergoes the rDA reaction at a lower temperature than the exo adduct. rsc.org The isomerization from the endo to the more stable exo adduct is believed to proceed through a retro-Diels-Alder reaction of the endo adduct, followed by a forward Diels-Alder reaction to form the exo product. rsc.orgrsc.org

The kinetics of the retro-Diels-Alder reaction can be influenced by factors such as temperature and the presence of nucleophiles. rsc.org For example, high temperatures and the presence of a thiol can lead to faster retro-Diels-Alder kinetics. rsc.org

Electrophilic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. pearson.com Reactions typically occur preferentially at the C5 position (the carbon adjacent to the oxygen, opposite the dioxolane substituent), and to a lesser extent, the C3 position. This preference is because the cationic intermediate formed during electrophilic attack at the 2- or 5-position is more stabilized by resonance than the intermediate formed by attack at the 3- or 4-position. quora.comquora.com The stability of the intermediate is a key factor in determining the reaction pathway. quora.com

For instance, in a Friedel-Crafts acylation, the acylium ion electrophile attacks the furan ring. brainly.com The reaction favors the 2-position (or 5-position in a substituted furan) because the resulting intermediate cation is better stabilized through resonance, which involves the lone pair of electrons on the ring's oxygen atom. quora.combrainly.com Similarly, bromination of furan in a solvent like dioxane proceeds via attack of an electrophilic bromine species (Br+) at the 2-position to form 2-bromofuran. pearson.com While the dioxolane group at the 2-position influences the precise reactivity and regioselectivity, the fundamental principles of electrophilic substitution on the furan core remain central to its reaction chemistry.

Oxidative Ring-Opening Reactions

The furan ring is susceptible to oxidation, which can lead to the cleavage and opening of the aromatic ring. This reactivity is a key strategy in organic synthesis for converting furan derivatives into valuable linear structures. thieme-connect.comrsc.org A common method involves treating the furan with an oxidizing agent, which transforms the furan into a highly reactive intermediate that can be trapped by nucleophiles. tcichemicals.com

For example, oxidation with reagents like N-bromosuccinimide (NBS) or through photo-oxidation using a photosensitizer and light can generate an electrophilic species from the furan ring. tcichemicals.com This intermediate can then react with various nucleophiles. tcichemicals.com A well-established protocol for converting 2-substituted furans into 4-oxo-2-alkenoic acids involves sequential treatment with NBS and then sodium chlorite (B76162) (NaClO₂). nih.gov The mechanism is believed to involve an initial epoxidation-like reaction on the furan ring, followed by fragmentation to yield an acyclic keto-enal structure. thieme-connect.com In the synthesis of complex molecules, this oxidative ring-opening strategy provides a reliable method for accessing dicarbonyl functionalities from a stable furan precursor. tcichemicals.comnih.gov Palladium-catalyzed reactions can also achieve the ring-opening of furans to yield α,β-unsaturated aldehydes and ketones. rsc.org

Nucleophilic Additions and Cyclizations

Research has shown that derivatives of this compound can be used to build more complex heterocyclic systems. For example, furan-2-carbonyl isothiocyanate, which can be conceptually derived from the subject compound, reacts with various nitrogen nucleophiles to form new heterocycles like triazines, pyrimidines, and thiadiazoles through addition-cyclization pathways. researchgate.net Furthermore, ylides, which are specialized nucleophiles, can initiate Michael addition-cyclization reactions. nih.gov While not directly reacting with the furan ring itself, these processes illustrate how the furan scaffold, protected as a dioxolane, can be elaborated into diverse cyclic structures. nih.gov The compound's utility as a building block is enhanced by its ability to participate in such cycloadditions and cyclization strategies. chemimpex.com

Reactions Involving the Dioxolane Moiety

Acid-Catalyzed Deprotection and Hydrolysis of the Acetal

The 1,3-dioxolane group functions as a protective group for the aldehyde functionality of furfural. A primary and synthetically crucial reaction of this moiety is its removal (deprotection) via acid-catalyzed hydrolysis to regenerate the aldehyde. This process is fundamental in multistep synthesis where the aldehyde needs to be masked during other transformations. wikipedia.org

The hydrolysis is typically achieved under aqueous acidic conditions. rsc.org The reaction is subject to general acid catalysis, with the rate-determining step being the proton transfer to the substrate. rsc.org A variety of acidic catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid to Lewis acids. cmu.edu For example, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be accomplished in just five minutes using sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30 °C. wikipedia.org Interestingly, research has shown that the process does not strictly require water; for instance, trifluoroacetic acid (TFA) can mediate the conversion of acetals to carbonyls through a hemiacetal TFA ester intermediate in a non-hydrolytic pathway. researchgate.net

Table 1: Selected Conditions for Acid-Catalyzed Acetal Deprotection

| Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Toluene (B28343) | Reflux with Dean-Stark trap | cmu.edu |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C, 5 minutes | wikipedia.org |

| Trifluoroacetic acid (TFA) | Anhydrous | Forms hemiacetal TFA ester intermediate | researchgate.net |

| Hydrochloric acid (HCl) | Aqueous solution | Conventional heating | mdpi.com |

Ring-Opening Reactions of the Dioxolane

Beyond simple hydrolysis, the dioxolane ring can undergo other types of ring-opening reactions. These transformations are particularly relevant in polymer chemistry and in the synthesis of complex natural products. wikipedia.orgrsc.org For instance, certain dioxolane monomers can undergo ring-opening polymerization (ROP) to produce polyacetals. wikipedia.org The mechanism for the ROP of 1,3-dioxolane-4-ones involves a competitive elimination followed by a Tishchenko reaction. rsc.org

In the context of natural product synthesis, dioxolane rings can be formed and subsequently expanded. wikipedia.org For example, a ring-expansion reaction of an epoxide with a nearby carbonyl group can form a dioxolane ring, which can later be expanded to a larger dioxane system. wikipedia.org In carbohydrate chemistry, the regioselective reductive ring-opening of 1,3-dioxane (B1201747) and 1,3-dioxolane acetals is a powerful tool for selectively manipulating hydroxyl groups. researchgate.net Reagents like diisobutylaluminium hydride (DIBALH) are used to achieve this partial cleavage, yielding specific ether products. researchgate.net Radical reactions can also induce ring-opening; studies on 2-methylene-1,3-dioxepane (B1205776), a related cyclic acetal, show that radical polymerization leads to complete ring-opening. cmu.edu

Stability of the Dioxolane Ring Under Various Conditions

The stability of the 1,3-dioxolane ring is highly dependent on the chemical environment. This predictable stability is the basis for its use as a protecting group in organic synthesis. The dioxolane moiety in this compound exhibits excellent stability under neutral and basic conditions and toward many nucleophiles. chemimpex.com

However, the acetal linkage is inherently sensitive to acidic conditions, which lead to its cleavage, as discussed previously. wikipedia.org The ring is also susceptible to cleavage by certain strong oxidizing agents. Research on related furan derivatives has demonstrated that the dioxolane ring can be preserved during reductions with reagents like lithium aluminum hydride, indicating its stability under these specific reducing conditions. researchgate.net Conversely, during the polymerization of furfuryl alcohol, the presence of water was found to significantly influence furan ring-opening side reactions, more so than the nature of the acidic initiator, suggesting that reaction conditions must be carefully controlled to maintain the integrity of such cyclic structures. mdpi.com

Table 2: General Stability Profile of the 1,3-Dioxolane Ring

| Condition Type | Stability | Notes | Reference |

|---|---|---|---|

| Basic Conditions | Stable | Resistant to cleavage by bases. | chemimpex.com |

| Nucleophilic Attack | Stable | Generally unreactive toward nucleophiles. | chemimpex.com |

| Acidic Conditions | Unstable | Prone to hydrolysis/deprotection to the parent carbonyl. | wikipedia.org |

| Reduction (e.g., LiAlH₄) | Stable | The ring is preserved during reduction of other functional groups. | researchgate.net |

| Strong Oxidation | Potentially Unstable | Can be cleaved by some strong oxidizing agents. | N/A |

| Radical Polymerization | Potentially Unstable | Related cyclic acetals undergo complete ring-opening. | cmu.edu |

Interplay Between Furan and Dioxolane Moieties in Reactivity

The chemical behavior of this compound is dictated by the mutual influence of its two constituent rings: the aromatic furan and the non-aromatic dioxolane. This interplay is crucial in determining the molecule's stability, reactivity, and utility as a synthetic intermediate. The dioxolane group, serving as a protecting group for a formyl substituent, significantly alters the electronic properties of the furan ring, while the furan ring, in turn, can influence the stability and cleavage of the dioxolane acetal.

Impact of Dioxolane on Furan Reactivity

The presence of the 1,3-dioxolane moiety at the 2-position of the furan ring has a profound effect on the reactivity of the furan nucleus, primarily by modifying its electronic characteristics compared to its parent aldehyde, furfural. This modification enhances the furan's utility in certain key reactions.

The dioxolane group, which is an acetal, is generally considered to be less electron-withdrawing than a free aldehyde group. nih.gov In furfural, the strongly deactivating carbonyl group reduces the electron density of the furan ring, making it less reactive in typical electrophilic aromatic substitution reactions and less prone to participate as a diene in Diels-Alder reactions. nih.gov By converting the aldehyde to its dioxolane acetal, this deactivating effect is mitigated.

Diels-Alder Reactions:

Furan and its derivatives are known to participate as dienes in [4+2] cycloaddition reactions, a classic example being the Diels-Alder reaction. organic-chemistry.org The reactivity of the furan ring in these reactions is highly sensitive to the electronic nature of its substituents. Electron-donating groups enhance the reactivity by raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating its interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.orgrsc.org Conversely, electron-withdrawing groups decrease the reactivity. rsc.org

The acetalization of furfural to form this compound reduces the electron-withdrawing nature of the substituent at the 2-position. nih.gov This increases the electron density within the furan ring, making it a more effective diene in Diels-Alder reactions. nih.govrsc.org For instance, the direct Diels-Alder reaction of furfural with many common alkenes is often thermodynamically unfavorable, but protecting the aldehyde as a dioxolane acetal facilitates this type of cycloaddition. nih.gov

| Substituent at 2-Position | Electronic Effect | Reactivity as Diene | Reference |

|---|---|---|---|

| -CHO (Furfural) | Strongly Electron-Withdrawing | Low | nih.gov |

| -CH(OCH2)2 (Dioxolane) | Weakly Electron-Withdrawing/Neutral | Moderate to High | nih.gov |

| -CH3 (2-Methylfuran) | Electron-Donating | High | nih.gov |

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the furan ring is inherently electron-rich and reactive, with a preference for substitution at the 2- (or 5-) position due to the greater stabilization of the cationic intermediate. quora.com The strong deactivating effect of the aldehyde group in furfural makes electrophilic substitution challenging. By masking the aldehyde as a dioxolane, the furan ring in this compound becomes more susceptible to attack by electrophiles at the vacant 5-position. While the dioxolane group is still somewhat electron-withdrawing, it is less so than the aldehyde, thus activating the ring towards substitution relative to furfural. For example, electrophilic reactions such as nitration, bromination, and acylation on similar 2-furyl substituted systems have been shown to occur at the 5-position of the furan ring. researchgate.net

Influence of Furan on Dioxolane Reactivity

The furan ring, in turn, exerts an influence on the reactivity of the dioxolane moiety, primarily concerning its stability and the conditions required for its cleavage. Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions to regenerate the parent carbonyl compound and the diol. orgoreview.comchemistrysteps.com

The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a carbocation (or an oxocarbenium ion), which is then attacked by water. orgoreview.comchemistrysteps.com The stability of this cationic intermediate is a key factor in determining the rate of hydrolysis. gla.ac.uk

In the case of this compound, the acetal carbon is directly attached to the furan ring. The furan ring is an electron-rich aromatic system that can stabilize an adjacent positive charge through resonance. This stabilization of the intermediate oxocarbenium ion can facilitate the hydrolysis of the dioxolane ring compared to acetals attached to simple alkyl groups. Studies on the hydrolysis of acetals attached to other aromatic rings have shown that the rate is influenced by the stability of the incipient carbocation. gla.ac.uk

However, the dioxolane ring in this compound demonstrates considerable stability under certain reductive conditions. For instance, the reduction of related (1,3-dioxolan-2-yl)furancarboxylates with lithium aluminum hydride proceeds with the preservation of the dioxolane ring, indicating its stability towards this powerful reducing agent. gla.ac.ukresearchgate.net This stability allows for selective transformations on other parts of the molecule without affecting the protected aldehyde group.

| Reaction Condition | Dioxolane Ring Reactivity | Outcome | Reference |

|---|---|---|---|

| Aqueous Acid | Susceptible to Hydrolysis | Cleavage to form furfural and ethylene (B1197577) glycol | orgoreview.com, chemistrysteps.com |

| Neutral/Basic Conditions | Stable | Ring remains intact | chemistrysteps.com |

| Reduction with LiAlH4 | Stable | Ring remains intact during reduction of other functional groups | gla.ac.uk, researchgate.net |

Spectroscopic and Computational Studies of 2 1,3 Dioxolan 2 Yl Furan

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are employed to characterize 2-(1,3-Dioxolan-2-yl)furan, providing detailed insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the different nuclei in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the furan (B31954) ring and the dioxolane ring. The protons on the furan ring typically appear in the aromatic region of the spectrum, while the protons of the dioxolane ring would be found in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Predicted ¹³C NMR data for furan derivatives and dioxolane moieties suggest specific chemical shifts for the carbon atoms in this compound. hmdb.cahmdb.cachemicalbook.com For instance, the carbon atoms in the furan ring would have characteristic shifts, as would the acetal (B89532) carbon and the ethylene (B1197577) carbons of the dioxolane ring. hmdb.cachemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for Furan and Related Structures

| Compound | Atom No. | Predicted Chemical Shift (ppm) |

|---|---|---|

| Furan | C2/C5 | 142.8 |

| C3/C4 | 109.8 | |

| This compound | - | Data not fully available |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, which has a molecular formula of C₇H₈O₃ and a monoisotopic mass of 140.04735 Da, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. chemimpex.comuni.lu Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the purity of the compound and to study its fragmentation under electron impact. vwr.com Predicted collision cross-section values for various adducts of the molecule are also available. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 141.05463 | 124.0 |

| [M+Na]⁺ | 163.03657 | 131.4 |

| [M-H]⁻ | 139.04007 | 132.4 |

| [M+NH₄]⁺ | 158.08117 | 144.6 |

| [M+K]⁺ | 179.01051 | 134.5 |

Source: PubChemLite uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the furan ring, which is an aromatic system. Studies on similar furan-containing molecules have shown π→π* electronic transitions. researchgate.net The presence of the dioxolane group may cause a slight shift in the absorption maxima compared to unsubstituted furan.

Computational Chemistry Applications

Computational chemistry, particularly methods like Density Functional Theory (DFT), is a valuable tool for complementing experimental spectroscopic data and for predicting molecular properties. researchgate.netepstem.net For this compound, computational studies can be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Predict NMR chemical shifts to compare with experimental data.

Investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity and electronic transitions. epstem.net

Calculate properties such as dipole moment and polarizability. epstem.net

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. In DFT, the properties of a molecule are determined by its electron density, which simplifies calculations compared to traditional wave function-based methods while maintaining high accuracy.

While specific DFT studies on this compound are not extensively available in the reviewed literature, the methodology can be understood from studies on analogous furan-containing molecules. For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid utilized the B3LYP/6-31G(d) level of theory to optimize the molecule's geometry, confirming a planar conformation. nih.gov Similar calculations for this compound would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms (the ground-state geometry).

From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be determined. Furthermore, DFT calculations can yield important electronic properties that govern the molecule's behavior.

Table 1: Examples of Electronic Properties Calculable via DFT This table is illustrative of the types of data obtained from DFT calculations on similar organic molecules, not specific data for this compound.

| Property | Description | Typical Method |

| Electronic Energy | The total energy of the molecule in its ground electronic state. | B3LYP/6-311++G(d,p) |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | B3LYP/6-311++G(d,p) |

| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an external electric field. | B3LYP/6-311++G(d,p) |

| Hyperpolarizability (β) | A measure of the nonlinear optical response of the molecule to an electric field. | B3LYP/6-311++G(d,p) |

These properties provide a comprehensive picture of the molecule's stability, polarity, and potential for use in materials science, particularly in nonlinear optics. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. semanticscholar.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. schrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. semanticscholar.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it can be more easily polarized and undergo electronic transitions. semanticscholar.org

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. These methods are crucial in drug discovery and materials science.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling numerous possible conformations and scoring them based on their binding affinity, often expressed as a binding energy (kcal/mol). ijper.orgresearchgate.net Studies on various furan derivatives have used docking to identify potential inhibitors for targets like E. coli enzymes and proteins linked to type 2 diabetes. ijper.orgnih.gov For this compound, docking could be employed to explore its potential as an inhibitor for specific enzymes by predicting how its furan and dioxolane moieties interact with the active site residues.

Molecular Dynamics (MD) Simulations provide insights into the physical movement of atoms and molecules over time. After a promising binding pose is identified through docking, MD simulations can be run to validate the stability of the ligand-protein complex. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand how the complex behaves in a dynamic environment, confirming if the interactions are stable.

Although no specific molecular docking or MD simulation studies have been published for this compound, these techniques represent a viable pathway for investigating its potential biological activity.

Retrosynthesis Planning using AI Tools

Template-based methods: Use predefined reaction rules extracted from literature.

Template-free methods: Use deep learning models, like transformers, to predict disconnections without explicit rules, allowing for more novel suggestions. nih.gov

For the target molecule, this compound, an AI tool would likely propose a primary disconnection based on the most chemically intuitive transformation: the hydrolysis or formation of the acetal.

A plausible retrosynthetic route would be:

Transform 1: Acetal Disconnection. The C-O bonds of the dioxolane ring are disconnected. This is a standard protection/deprotection strategy. This step leads backward to two precursor molecules: Furfural (B47365) (Furan-2-carbaldehyde) and Ethylene glycol . This is a highly logical and common transformation that any well-trained AI model would recognize.

This primary disconnection simplifies the target to readily available starting materials. Further analysis by the AI could explore the synthesis of the furan ring itself, but the acetal disconnection represents the most efficient and logical first step.

Kinetic Isotope Effects (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). This tool is exceptionally sensitive for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. acs.org

The effect originates from differences in the zero-point vibrational energies of bonds involving different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. acs.org The most common KIE studies involve the substitution of hydrogen (¹H) with deuterium (B1214612) (²H, D), as this doubles the atomic mass and produces a large, measurable effect.

While no KIE studies have been specifically reported for this compound, the technique could be applied to understand its reaction mechanisms. For example, in the acid-catalyzed hydrolysis of the dioxolane ring, a key step involves the protonation of one of the dioxolane oxygens followed by C-O bond cleavage. A KIE study could be designed to probe the mechanism:

Experiment: The rate of hydrolysis of this compound could be compared with the rate for its deuterated analogue, where the hydrogen atom at the C2 position of the dioxolane ring is replaced by deuterium.

Interpretation: A significant primary KIE (kH/kD > 1) would suggest that the C-H (or C-D) bond at the acetal carbon is broken in the rate-determining step. Conversely, a KIE near unity would indicate that this bond cleavage is not rate-limiting. rsc.org

Such studies have been performed on other acetals and are fundamental to confirming mechanistic pathways. acs.orgacs.org

Applications and Future Directions in Chemical Research

Role as a Versatile Building Block in Organic Synthesis

2-(1,3-Dioxolan-2-yl)furan serves as a crucial building block in organic chemistry, providing a platform for the construction of more complex molecular architectures. chemimpex.com Organic building blocks are functionalized molecules selected for the modular synthesis of new compounds, and their use can often lead to more efficient and reliable synthetic pathways compared to multi-step processes. uschemfine.com The stability of the dioxolane group, which protects the aldehyde functionality of the parent molecule furfural (B47365), allows for selective reactions to occur at other positions on the furan (B31954) ring. chemimpex.comresearchgate.net

The furan and dioxolane moieties offer distinct reactivity, enabling a wide range of chemical transformations. chemimpex.com This dual functionality is particularly beneficial for creating diverse derivatives. chemimpex.com Researchers utilize this compound in reactions like reductions and additions, where the dioxolane ring is preserved while other parts of the molecule are modified. researchgate.net For instance, the reduction of (1,3-dioxolan-2-yl)furancarboxylates with lithium aluminum hydride proceeds while keeping the dioxolane ring intact. researchgate.net This flexibility makes it a valuable tool for chemists aiming to streamline synthetic processes. chemimpex.com

Intermediate in the Synthesis of Complex Organic Molecules

As a stable intermediate, this compound is instrumental in the multi-step synthesis of complex organic molecules, including those with significant biological activity. chemimpex.comevitachem.com Its structure is leveraged in the development of new therapeutic agents and pharmaceuticals. chemimpex.comevitachem.com The protected aldehyde can be deprotected under specific, often mildly acidic, conditions to reveal a reactive furfural group at a desired point in a synthetic sequence, allowing for subsequent reactions like condensations or oxidations.

Research has demonstrated its utility in creating functionalized furan derivatives. For example, formylfurancarboxylates react with ethylene (B1197577) glycol to form (1,3-dioxolan-2-yl)furancarboxylates. researchgate.net These intermediates can then be transformed into other molecules, such as alcohols or chlorides, although the stability of these subsequent products can vary. researchgate.net This step-wise modification highlights the compound's role in facilitating the assembly of intricate molecular frameworks that are explored in drug discovery and development. chemimpex.com

Development of Bio-based Chemicals and Renewable Aromatics

This compound is a key player in the shift towards a more sustainable chemical industry. It is synthesized from furfural, a platform chemical derived from the acid-catalyzed dehydration of C5 sugars (like xylose) found in abundant, non-edible lignocellulosic biomass such as sugarcane bagasse and corncobs. researchgate.netnih.gov This positions the compound as a renewable alternative to petroleum-based chemicals.

The synthesis from furfural and ethylene glycol can be achieved with high yields using green catalysts, such as heteropoly acids. researchgate.net Furan derivatives, in general, are considered versatile and promising building blocks for a sustainable economy. researchgate.netkit.edu They are not only used as standalone building blocks but also serve as precursors for renewable aromatics through processes like Diels-Alder reactions. kit.edu

| Precursor 1 (Source) | Precursor 2 | Catalyst Type | Product | Significance |

|---|---|---|---|---|

| Furfural (from Lignocellulosic Biomass) | Ethylene Glycol | Heteropoly Acids (Green Catalyst) | This compound | Scalable, high-yield synthesis from renewable resources. researchgate.net |

| Sugarcane Bagasse | Thiourea (for subsequent reaction) | H₂SO₄ (for furfural extraction), Acetic Acid (for condensation) | Furfural (intermediate) | Demonstrates the use of agricultural waste to produce platform chemicals. nih.gov |

Applications in Advanced Materials Science

The unique properties of this compound and related furan compounds make them valuable in the field of materials science for creating innovative and high-performance materials. chemimpex.com

The compound's reactive functional groups are suitable for creating polymers with specific, tailored properties. chemimpex.comevitachem.com Furan-containing monomers can be incorporated into polymer chains to introduce new functionalities. While direct polymerization of this compound is less common, related furan and dioxolane structures are used extensively. For example, functional polyesters can be synthesized via ring-opening copolymerization of monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO), demonstrating the utility of the dioxolane family in creating biodegradable functional polymers for applications such as drug delivery systems. rsc.org The ability of the furan moiety to participate in various chemical reactions, including cycloadditions, further expands its appeal for developing novel materials. chemimpex.com

Furan-based resins, particularly those derived from polyfurfuryl alcohol (PFA), are being developed as binders for heat-resistant coatings. chemimpex.comepa.gov These bio-based coatings exhibit high thermal stability. researchgate.net Research into PFA-based coatings shows that while they have good heat resistance, their adhesion can be limited by the aromaticity and high cross-linking density of the polymer chains. researchgate.netepa.gov

However, the properties of these coatings can be significantly improved through formulation with additives. The inclusion of plasticizers like long-oil alkyd resin can enhance flexibility and adhesion strength. researchgate.net Furthermore, incorporating pigments like titanium dioxide (TiO₂) can improve leveling properties by increasing viscosity. researchgate.netepa.gov These studies demonstrate the potential for developing high-performance, heat-resistant coatings from renewable furan-based resources. researchgate.net

| Base Resin | Additive | Property Improved | Research Finding |

|---|---|---|---|

| Polyfurfuryl Alcohol (PFA) | Dioctyl phthalate (B1215562) / Long-oil alkyd resin | Flexibility, Adhesion Strength | Flexibility and adhesion were significantly improved. researchgate.net |

| Polyfurfuryl Alcohol (PFA) | Titanium Dioxide (TiO₂) | Leveling, Hardness | Leveling was improved due to increased viscosity; hardness was competitive for a high-performance coating. researchgate.net |

| Polyfurfuryl Alcohol (PFA) | Long-oil alkyd resin + TiO₂ | Thermal and Mechanical Properties | A formulation with 9.3 wt% alkyd resin and 9.3 wt% TiO₂ was identified as a good candidate for heat-resistant coatings. researchgate.net |

Potential in Green Chemistry Processes and Sustainable Reactions

The use of this compound aligns with several principles of green chemistry. Its synthesis from renewable biomass is a key advantage. researchgate.net Researchers are actively investigating its use in more sustainable chemical reactions that minimize waste and reduce environmental impact. chemimpex.com

Catalysis Research and Development

The compound this compound, also known as furfural ethylene acetal (B89532), serves as a versatile building block in organic synthesis. chemimpex.com Its unique structure, featuring both a furan ring and a dioxolane group, allows for a variety of chemical transformations. chemimpex.com While direct applications in catalysis are not extensively documented in readily available literature, its derivatives and related furan compounds are subjects of significant research in the field.

Organocatalysis and Asymmetric Catalysis

The development of novel organocatalytic and asymmetric catalytic methods is a burgeoning area of chemical research. While specific studies detailing the use of this compound as a primary catalyst are limited, the broader class of furan derivatives is instrumental in these fields. researchgate.net For instance, cinchona alkaloid-based bifunctional organocatalysts have been successfully employed in the asymmetric synthesis of 1,3-dioxolanes through a formal [3+2] cycloaddition. nih.gov This highlights the potential for chiral catalysts to construct stereochemically complex molecules.

Furan derivatives are recognized as privileged scaffolds in biologically active compounds, which drives the development of enantioselective methodologies for their synthesis. researchgate.net Strategies include enantioselective cycloaddition reactions, Friedel-Crafts reactions, and nucleophilic additions to furfural to create chiral centers. researchgate.net The insights gained from these studies could pave the way for the future design of chiral catalysts derived from or incorporating the this compound framework.

Underexplored Research Avenues

Despite its utility as a synthetic intermediate, several areas of research concerning this compound remain underexplored. These present opportunities for future investigations that could uncover novel properties and applications.

Novel Synthetic Applications

The reactivity of the furan and dioxolane moieties in this compound offers a rich landscape for synthetic exploration. chemimpex.com Research has shown that related (1,3-dioxolan-2-yl)furancarboxylates can be synthesized and subsequently reduced while preserving the dioxolane ring. researchgate.net However, the stability of the resulting alcohols can be an issue. researchgate.net Further investigation into stabilizing these intermediates or exploring alternative reaction pathways could lead to new synthetic methodologies.

The development of scalable and environmentally friendly syntheses of this compound itself is an active area. For example, the use of heteropoly acids as solid acid catalysts for the acetalization of furfural with ethylene glycol has been shown to be a high-yielding method. asianpubs.org Exploring the application of this compound in multicomponent reactions or as a precursor to complex heterocyclic systems, such as furo[2,3-d]pyridazin-4(5H)-ones, represents a promising research direction. researchgate.net

Investigation of Conformation and Stereochemistry

The conformational properties of heterocyclic compounds are crucial for understanding their reactivity and biological activity. While theoretical conformational analyses have been performed on related systems like 1,3,2-benzodioxaphosphinan-4-ones, a detailed study of the conformational preferences and stereochemistry of this compound is not widely reported. researchgate.net

Spectroscopic and computational methods could be employed to determine the preferred spatial arrangement of the furan and dioxolane rings. Understanding the conformational dynamics could provide insights into its reactivity in various chemical transformations and its potential interactions with biological targets. One study on a related phosphonate (B1237965) derivative indicated the existence of two spectroscopically discernible conformers, suggesting that the conformational landscape of such molecules can be complex. researchgate.net

Exploration of Electrochemistry and Redox Processes

The electrochemical behavior of furan derivatives is an area of growing interest, particularly in the context of converting biomass-derived compounds into valuable chemicals. rsc.org The electrocatalytic oxidation of furfural, a closely related compound, has been studied to understand the reaction mechanisms, which can proceed through direct or indirect pathways. rsc.org

Investigating the electrochemistry of this compound could reveal its redox properties and potential applications in electrosynthesis or as a redox mediator. Cyclic voltammetry and other electrochemical techniques could be used to determine its oxidation and reduction potentials. fluorine1.ru The study of the electrochemical reduction of related naphthoquinones has shown that stable radical anions can be formed, highlighting the potential for furan-containing compounds to participate in electron transfer processes. fluorine1.ru Such research could open up new avenues for the use of this compound in areas like green chemistry and materials science. chemimpex.comrsc.org

Q & A

Q. What are the optimized synthetic routes for 2-(1,3-Dioxolan-2-yl)furan, and how do reaction conditions influence yield?

The synthesis of this compound is typically achieved via acid-catalyzed cyclization or condensation reactions. For example, the compound was synthesized in 93.6% yield using a method involving alkaline hydrolysis and decarboxylation of intermediates, with a boiling point of 74–76 °C (1 mm Hg) . Key factors include temperature control (e.g., reflux in 1,4-dioxane) and the use of efficient fractionation columns to minimize product loss during purification . Comparative studies suggest that solvent choice (e.g., glycerol vs. water) impacts cycloisomerization efficiency in related furan syntheses .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Gas chromatography (GC) is critical for purity assessment (>98.0% purity confirmed via GC) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm structural features, such as the dioxolane ring and furan moiety. For example, IR peaks at 750 cm⁻¹ (C–O stretching) and NMR signals for furan protons (δ 6.52–7.88 ppm) are diagnostic . Mass spectrometry (MS) provides molecular weight validation (e.g., m/z = 177 for related furan derivatives) .

Q. How does the dioxolane ring influence the stability and reactivity of this compound?

The 1,3-dioxolane ring enhances stability by protecting reactive carbonyl groups in intermediates. However, under acidic conditions, the ring can undergo hydrolysis, releasing formaldehyde or other byproducts . Thermal stability studies for analogous compounds show decomposition above 200°C, suggesting similar behavior for this compound under high-temperature conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

The electron-rich furan ring and electron-withdrawing dioxolane group create a polarized system, favoring nucleophilic attack at the α-position of the furan. Computational studies on similar systems (e.g., Feist-Benary cyclization) reveal that steric and electronic effects dictate regioselectivity, with transition-state stabilization via hydrogen bonding in protic solvents . Experimental evidence for related compounds shows that substituents on the dioxolane ring modulate reactivity in Diels-Alder reactions .

Q. How can this compound be functionalized to synthesize bioactive or polymeric derivatives?

The compound serves as a precursor for heterocyclic systems. For example, bromination at the furan’s α-position (via NBS or electrophilic reagents) enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures . In polymer chemistry, ring-opening of the dioxolane under acidic conditions produces diols for polycondensation reactions .

Q. What are the challenges in resolving stereoisomers or tautomeric forms of this compound derivatives?

Chiral dioxolane derivatives (e.g., TADDOL analogs) require enantioselective synthesis using catalysts like (-)-sparteine . Dynamic NMR studies on related compounds reveal rapid tautomerization between keto and enol forms, complicating isolation. X-ray crystallography (e.g., for 3-(1,3-Dioxolan-2-yl)-2-hydrazinoquinoline) confirms stereochemical assignments .

Data Contradictions and Validation

Q. How can discrepancies in reported physical properties (e.g., boiling points) be reconciled?

Early literature reports a boiling point of 74–76 °C at 1 mm Hg , while commercial suppliers list similar ranges . Variations may arise from differences in vacuum calibration or impurities. Researchers should validate data using standardized methods (e.g., ASTM distillation protocols) and cross-reference with high-purity samples (>98% GC) .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and charge distribution, aiding in reactivity predictions . Molecular docking studies on similar furans highlight interactions with biological targets (e.g., enzyme active sites), though experimental validation is critical .

Methodological Recommendations

- Synthesis : Optimize yields by controlling reaction temperature and using molecular sieves to scavenge water .

- Purification : Employ fractional distillation for low-pressure conditions (<1 mm Hg) and recrystallization from 1,4-dioxane for solid intermediates .

- Safety : Handle formaldehyde-releasing degradation products under fume hoods due to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|